![molecular formula C31H28N4O4S B307191 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307191.png)
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione, also known as MBMIT, is a compound that has shown promising results in scientific research. It is a member of the imidazolidine-2-thione family, which has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In fungal cells, it has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In animal models, it has been shown to reduce tumor growth and improve survival rates. In inflammatory models, it has been shown to reduce the production of inflammatory cytokines and chemokines. In fungal models, it has been shown to inhibit fungal growth and spore germination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. It is also stable under various conditions, making it suitable for long-term storage. However, 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione also has some limitations. It is not water-soluble, which can make it difficult to work with in some experiments. It also has limited solubility in organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to further elucidate its mechanism of action, particularly in cancer cells. Another direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method and improve its solubility properties. Overall, 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has shown promising results in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic acid and ethanol. The resulting product is then reacted with 4-methoxyaniline to produce 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. The synthesis method is relatively straightforward and has been optimized to yield high purity 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been studied extensively for its potential applications in various fields. In the medical field, it has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models. In the agricultural field, 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been shown to have antifungal properties, inhibiting the growth of various fungal species. In the materials science field, it has been studied for its potential use as a corrosion inhibitor.
Propiedades
Nombre del producto |
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
|---|---|
Fórmula molecular |
C31H28N4O4S |
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C31H28N4O4S/c1-36-25-13-5-21(6-14-25)32-29-30(33-22-7-15-26(37-2)16-8-22)35(24-11-19-28(39-4)20-12-24)31(40)34(29)23-9-17-27(38-3)18-10-23/h5-20H,1-4H3 |
Clave InChI |
DPGZOVXLPAVLBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



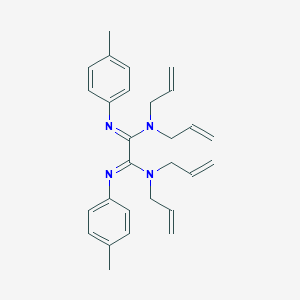
![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dimorpholin-4-ylethylidene}aniline](/img/structure/B307111.png)
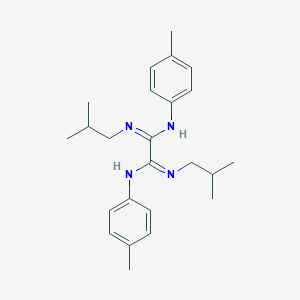
![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)
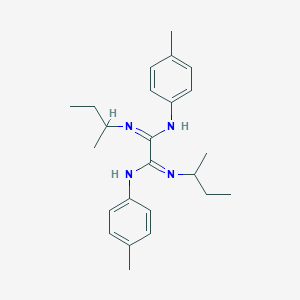
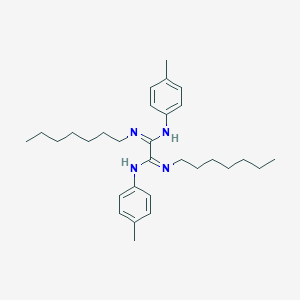
![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)
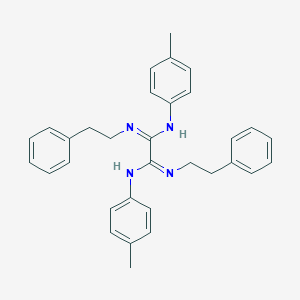
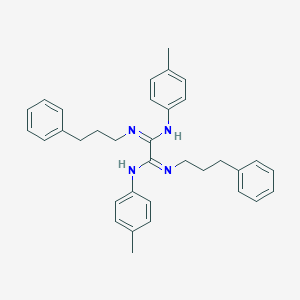
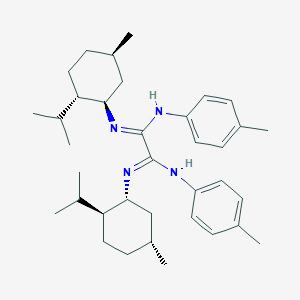
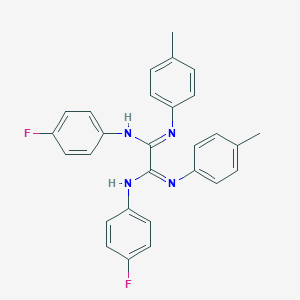
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
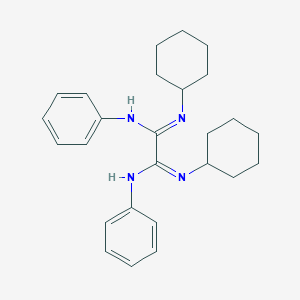
![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)